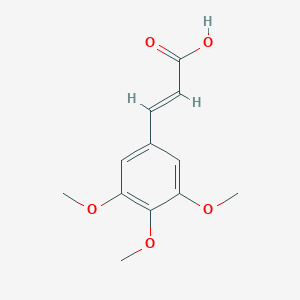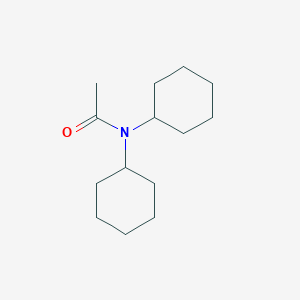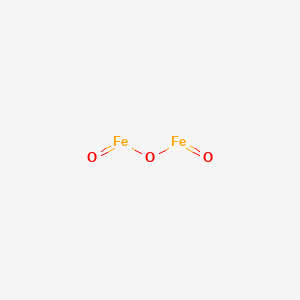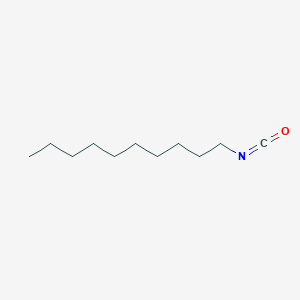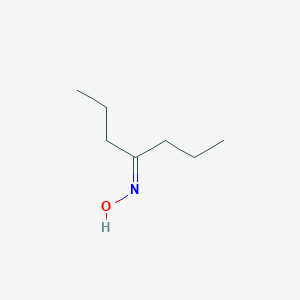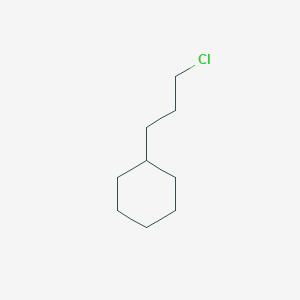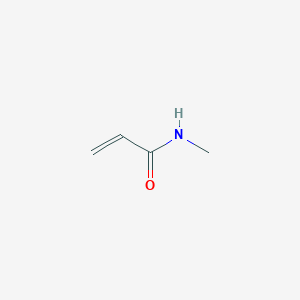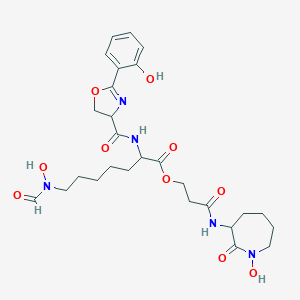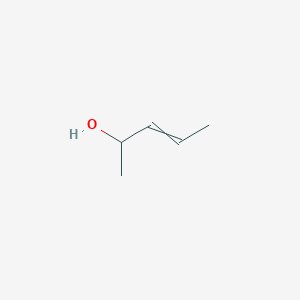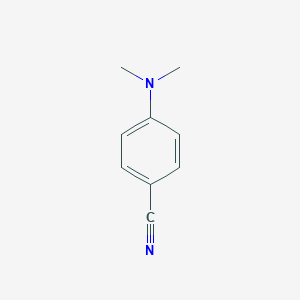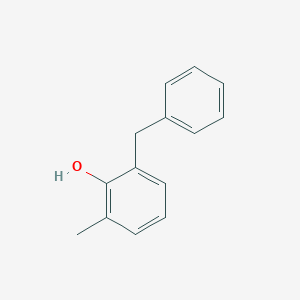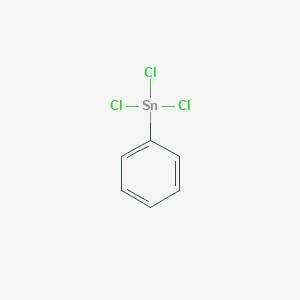
Phenyltin trichloride
説明
Synthesis Analysis
Phenyltin trichloride can be synthesized through various methods, including the reaction of phenyltin trichloride with different reagents to form complex compounds. For instance, its reaction with K8[gamma-SiW(10)O(36)].xH2O leads to the formation of a new heteropolyanion characterized by its unique molecular structure (PhSnOH(2))(2)(gamma-SiW(10)O(36))(2)(-) (Xin & Pope, 1996). Additionally, the electrochemical behavior of phenyltin trichloride has been explored, revealing a single major polarographic wave corresponding to a three-electron reduction process to form phenyltin free radicals (Fleet & Fouzder, 1979).
Molecular Structure Analysis
The molecular structure of phenyltin trichloride and its derivatives has been extensively studied. X-ray crystallography has established the structures of several phenyltin trichloroacetate complexes, revealing a variety of coordination modes and geometries, including monomeric, dimeric, and hexatin compounds with diverse structural features (Alcock & Roe, 1989).
Chemical Reactions and Properties
Phenyltin trichloride undergoes a range of chemical reactions, including hydrolysis and polymerization. Its reactivity has been a subject of interest for developing analytical methods for its determination in formulations and trace levels (Fleet & Fouzder, 1979).
科学的研究の応用
Preparation of Organotin(IV) Complexes as Potent Antimicrobial Agents
- Application Summary : Phenyltin trichloride is used in the synthesis of organotin(IV) complexes, which have been found to exhibit potent antimicrobial properties .
Stille Coupling Reaction Catalyzed by Peptide-Templated Pd Nanoparticles
- Application Summary : Phenyltin trichloride is used as a reactant in the Stille coupling reaction, which is catalyzed by peptide-templated Pd nanoparticles .
Synthesis of Tin-Doped TiO2 Photoanodes for Dye-Sensitized Solar Cells
- Application Summary : Phenyltin trichloride is used as a tin (Sn) source in the synthesis of tin-doped TiO2 photoanodes, which are applicable in dye-sensitized solar cells .
Synthesis of 3-Phenyl-Cyclohexanone
- Application Summary : Phenyltin trichloride is used to produce 3-phenyl-cyclohexanone with cyclohex-2-enone .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study or experiment .
Pharmaceutical Intermediates
- Application Summary : Phenyltin trichloride is also used in pharmaceutical intermediates .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study or experiment .
Synthesis of Organotin(IV) Complexes as Potent Antimicrobial Agents
- Application Summary : Phenyltin trichloride is used in the synthesis of organotin(IV) complexes, which have been found to exhibit potent antimicrobial properties .
Synthesis of 3-Phenyl-Cyclohexanone
- Application Summary : Phenyltin trichloride is used to produce 3-phenyl-cyclohexanone with cyclohex-2-enone .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study or experiment .
Pharmaceutical Intermediates
- Application Summary : Phenyltin trichloride is also used in pharmaceutical intermediates .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study or experiment .
Synthesis of Organotin(IV) Complexes as Potent Antimicrobial Agents
Safety And Hazards
Phenyltin trichloride is classified as toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid release to the environment, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Relevant Papers One of the relevant papers retrieved discusses the quantitation of trace levels of phenyltin compounds using high performance thin layer chromatography . Another paper provides insights into the electrochemical behavior of organotin compounds .
特性
IUPAC Name |
trichloro(phenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGEXSQACVGEC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074455 | |
| Record name | Monophenyltin trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltin trichloride | |
CAS RN |
1124-19-2 | |
| Record name | Phenyltin trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, trichlorophenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1124-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Monophenyltin trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlorophenylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



